

# Investigating the gut-restricted properties of Omilancor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Gut-Restricted Properties of Omilancor

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic currently in late-stage clinical development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3][4][5] Its innovative mechanism of action centers on the activation of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, which plays a crucial role in modulating the immune system within the gastrointestinal tract.[2][3][6] A key feature of Omilancor is its gut-restricted profile, designed to maximize local therapeutic effects in the intestines while minimizing systemic exposure and associated side effects.[1][2][4] This document provides a comprehensive technical overview of Omilancor, focusing on its gut-restricted properties, mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation.

## **Mechanism of Action: The LANCL2 Pathway**

**Omilancor** exerts its therapeutic effects by activating the LANCL2 pathway, a novel target in the treatment of autoimmune diseases.[2][3][6] LANCL2 is a receptor that modulates key immunological and metabolic signals within immune and epithelial cells.[1][3]

Signaling Pathway:



Activation of the LANCL2 pathway by **Omilancor** leads to a cascade of downstream effects that create a favorable regulatory microenvironment in the gut.[1][3][7] This includes:

- Enhancement of Regulatory T cell (Treg) Function: **Omilancor** increases the antiinflammatory capacity and stability of Tregs, which are crucial for maintaining immune homeostasis in the gut.[1][6][8]
- Downregulation of Pro-inflammatory Mediators: Treatment with Omilancor leads to a decrease in the production of key inflammatory cytokines, such as Tumor Necrosis Factoralpha (TNF-α).[1][3]
- Modulation of Effector T cell Responses: It decreases pathogenic T helper 17 (Th17) cell responses, which are implicated in the pathology of IBD.[8]
- Support of Phagocyte Autophagy: By activating LANCL2, Omilancor supports the metabolic demands of autophagy in phagocytes.[1][3]





Click to download full resolution via product page

Caption: Omilancor's activation of the LANCL2 signaling pathway.

#### **Gut-Restricted Pharmacokinetics**

Pharmacokinetic analyses have consistently validated **Omilancor**'s gut-restricted profile.[1][2] [4] Studies have shown stable drug levels in the stool over the treatment period, with penetration into colonic biopsy tissue, but limited systemic exposure.[1][4] This targeted delivery is crucial for its favorable safety profile, as it avoids systemic immunosuppression often associated with other IBD therapies.[2][6]

#### **Clinical Efficacy: Summary of Phase 2 Trial Data**

**Omilancor** has demonstrated promising efficacy in Phase 2 clinical trials for both ulcerative colitis and Crohn's disease.

#### **Ulcerative Colitis**



| Endpoint                                                                    | Omilancor<br>Group                       | Placebo<br>Group | Absolute<br>Difference<br>(Δ) | p-value | Citation(s)               |
|-----------------------------------------------------------------------------|------------------------------------------|------------------|-------------------------------|---------|---------------------------|
| Clinical Remission (mITT population)                                        | 30.4%                                    | 3.7%             | 26.7%                         | 0.01    | [3][4][9][10]<br>[11][12] |
| Endoscopic<br>Remission                                                     | 41.7%                                    | 18.6%            | 23.1%                         | 0.07    | [4][9][10]                |
| Histological<br>Remission                                                   | 41.7%                                    | 22.2%            | 19.5%                         | 0.14    | [4][9][10]                |
| Fecal Calprotectin Normalization                                            | 40.6%<br>(440mg),<br>43.8%<br>(880mg)    | 21.4%            | -                             | 0.048   | [1][3][4]                 |
| Decrease in<br>TNF-α<br>expressing<br>myeloid cells<br>in colonic<br>mucosa | Statistically<br>significant<br>decrease | -                | -                             | 0.037   | [1][3][10]                |

#### **Crohn's Disease**



| Endpoint                                     | Omilancor<br>Group | Placebo Group | Absolute<br>Difference (Δ) | Citation(s) |
|----------------------------------------------|--------------------|---------------|----------------------------|-------------|
| PRO-2 Clinical<br>Remission                  | 41.7%              | 9.1%          | 32.6%                      | [1][10]     |
| CDAI Clinical<br>Remission                   | 25.0%              | 9.1%          | 15.9%                      | [10]        |
| Fecal Calprotectin Normalization             | 33.3%              | 14.3%         | 19.0%                      | [1][10]     |
| Histological<br>Remission in all<br>segments | 42.9%              | 20.0%         | 22.9%                      | [1]         |

## **Experimental Protocols**

The following sections outline the general methodologies for key experiments cited in the evaluation of **Omilancor**. It is important to note that these are representative protocols and the specific, detailed procedures used in the proprietary studies on **Omilancor** are not publicly available.

# Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used preclinical model to induce colitis in mice, mimicking aspects of human IBD.

- Induction: Mice are typically administered 2-5% (w/v) DSS in their drinking water for a period of 5-7 days.
- Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
- Endpoint Analysis: At the end of the study, colons are collected for measurement of length (a shorter colon indicates more severe inflammation), histological analysis of tissue damage,



and molecular analysis of inflammatory markers.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- · 2. miltenyibiotec.com [miltenyibiotec.com]

#### Foundational & Exploratory





- 3. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells |
   Springer Nature Experiments [experiments.springernature.com]
- 4. pathologie-dueren.de [pathologie-dueren.de]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Complexification of In Vitro Models of Intestinal Barriers, A True Challenge for a More Accurate Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ueg-elearning.s3.amazonaws.com [ueg-elearning.s3.amazonaws.com]
- 12. Lychee Fermented by Mixed Probiotic Strains Alleviates D-Galactose-Induced Skeletal Muscle and Intestinal Aging in Mice [mdpi.com]
- To cite this document: BenchChem. [Investigating the gut-restricted properties of Omilancor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028346#investigating-the-gut-restricted-properties-of-omilancor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com